molecular formula C17H21N3O4 B2594539 N-(benzo[d][1,3]dioxol-5-yl)-4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxamide CAS No. 1421522-54-4

N-(benzo[d][1,3]dioxol-5-yl)-4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxamide

Cat. No.: B2594539
CAS No.: 1421522-54-4
M. Wt: 331.372
InChI Key: ZOVQNJCNBLRCDB-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C17H21N3O4 and its molecular weight is 331.372. The purity is usually 95%.
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Scientific Research Applications

Virtual Screening and Pharmacokinetic Characterization

Virtual screening targeting the urokinase receptor (uPAR) identified compounds that blocked angiogenesis and inhibited cell growth, indicating potential applications in cancer therapy. One compound exhibited suitable pharmacokinetic properties and a significant reduction in tumor volumes in NOD-SCID mice, suggesting a promising starting point for next-generation compounds (F. Wang et al., 2011).

Molecular Interaction Studies

Molecular interaction studies with the CB1 cannabinoid receptor revealed insights into the steric and electrostatic binding interactions of antagonists, contributing to the understanding of receptor-ligand interactions and drug design (J. Shim et al., 2002).

Evaluation as Antipsychotic Agents

Heterocyclic analogues were evaluated for their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, showing potential as antipsychotic agents. The study highlighted the synthesis and evaluation of compounds with promising in vivo activities (M. H. Norman et al., 1996).

Antiarrhythmic Agents Synthesis

The synthesis of N-(omega-Aminoalkyl)-2,2,5,5-tetramethyl-3-pyrroline- or -pyrrolidine-3-carboxamides demonstrated significant activity against aconitine-induced arrhythmia, indicating their potential as antiarrhythmic agents (O. Hankovszky et al., 1986).

Anti-Fatigue Effects of Benzamide Derivatives

Benzamide derivatives demonstrated anti-fatigue effects in weight-loaded forced swimming mice, extending swimming endurance capacity. This suggests potential applications in developing treatments for fatigue-related conditions (Xianglong Wu et al., 2014).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c21-16-2-1-7-20(16)13-5-8-19(9-6-13)17(22)18-12-3-4-14-15(10-12)24-11-23-14/h3-4,10,13H,1-2,5-9,11H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOVQNJCNBLRCDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2CCN(CC2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.